Acid red 1

Vue d'ensemble

Description

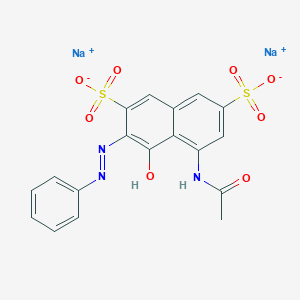

Acid Red 1 (C.I. 18050) is a synthetic azo dye belonging to the acid dye class, commonly used in textiles, paper, and biological staining due to its bright red hue and water solubility. Its chemical structure includes a sulfonic acid group (-SO₃H) attached to an aromatic backbone, enabling solubility in aqueous solutions and ionic interactions with substrates like wool, silk, and nylon. As an azo dye, it contains the characteristic -N=N- chromophore, which contributes to its color intensity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 1 involves the diazotization of aniline followed by coupling with 2-naphthol. The reaction conditions typically include an acidic medium and controlled temperature to ensure the formation of the azo bond. The general reaction can be represented as follows:

- Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid to form diazonium salt.

- Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the dye. The final product is usually obtained as a red powder or granules .

Analyse Des Réactions Chimiques

Oxidative Degradation

Fenton-like reaction :

- Catalyst : Magnetic iron oxide nanoparticles (MIONPs)

- Reaction : H₂O₂ decomposition generates hydroxyl radicals (- OH) at pH 3.5, leading to 99% degradation efficiency .

- Mechanism : Adsorption of this compound onto MIONPs activates H₂O₂, producing - OH radicals that cleave the azo bond .

Photocatalytic degradation :

- Catalyst : ZnO nanoparticles

- Reaction : UV light generates - OH radicals, breaking the chromophore structure (π-π* bonds of N=N and N-H) .

Table 1: Oxidative Degradation Parameters

| Parameter | Value | Source |

|---|---|---|

| Maximum degradation | 99% | |

| Optimal pH | 3.5 | |

| Major intermediates | Phenol, benzene |

Reductive Degradation

Microbial degradation :

- Agent : Pseudomonas stutzeri (bacterial azoreductase)

- Reaction : Reductive cleavage of the azo bond produces aromatic amines (e.g., aniline) and sulfonated naphthalene derivatives .

Table 2: Microbial Degradation Pathway

| Intermediate | Molecular Weight (g/mol) |

|---|---|

| Sodium 4-hydroxy-5-nitrosonaphthalene-2,7-disulfonate | 377.25 |

| Sodium 2-aminobenzenesulfonate | 195.17 |

| Aniline | 93.13 |

Environmental Impact

This compound is non-biodegradable and toxic, requiring advanced treatment methods . Its degradation intermediates (e.g., aniline) are carcinogenic .

Analytical Methods for Degradation Monitoring

- UV-Vis spectroscopy : Tracks absorbance at 505–531 nm (azo bond cleavage) .

- SERS (Surface Enhanced Raman Spectroscopy) : Identifies degradation intermediates .

- GC-MS : Detects aromatic amines and mineralized products .

Regulatory Status

Applications De Recherche Scientifique

Acid Red 1 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.

Biology: Employed in staining techniques for biological specimens.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant

Mécanisme D'action

The mechanism of action of Acid Red 1 primarily involves its interaction with various molecular targets. In biological systems, this compound can bind to proteins and nucleic acids, affecting their function. The azo bond in this compound can undergo reduction, leading to the formation of aromatic amines, which can further interact with cellular components. The pathways involved in the degradation of this compound include oxidative and reductive processes, often mediated by enzymes such as peroxidases and reductases .

Comparaison Avec Des Composés Similaires

Acid Red 1 shares functional and structural similarities with other acid dyes and natural red pigments. Below is a detailed comparison based on adsorption behavior, chemical stability, environmental impact, and degradation pathways.

Structural and Functional Group Analysis

Key Observations :

- Synthetic vs. Natural : this compound and other azo dyes exhibit higher solubility and structural uniformity compared to natural pigments like anthocyanins, which rely on pH for stability .

- Functional Groups : Sulfonic acid groups in synthetic dyes enhance solubility but increase environmental persistence due to resistance to microbial degradation .

Adsorption and Environmental Impact

Adsorption Efficiency in Soil/Water Systems :

Key Findings :

- This compound likely follows Freundlich adsorption isotherms similar to Acid Red 14, indicating heterogeneous binding to soils and industrial adsorbents .

Degradation Pathways and Stability

Critical Insights :

Activité Biologique

Acid Red 1 , also known as Azophloxine or Amido Naphthol Red G , is a synthetic azo dye commonly used in textiles, food, and cosmetics. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 509.42 g/mol . This compound has garnered attention not only for its industrial applications but also for its biological activity, particularly regarding its potential toxicological effects and environmental impact.

Biological Activity of this compound

The biological activity of this compound has been studied in various contexts, primarily focusing on its toxicity, mutagenicity, and potential for environmental contamination. Below are key findings from recent research studies:

Toxicity and Mutagenicity

- Acute Toxicity : Studies have indicated that this compound exhibits moderate acute toxicity in aquatic organisms. For instance, research has shown that exposure to this dye can lead to significant mortality rates in fish and other aquatic life forms due to its persistent nature in water bodies .

- Mutagenicity : this compound has been evaluated for its mutagenic potential using various assays. In vitro studies have demonstrated that it can induce mutations in bacterial strains, suggesting a risk for genetic damage . The dye's structure allows it to undergo metabolic activation, resulting in reactive intermediates that can interact with cellular macromolecules.

Environmental Impact

This compound is known to be persistent in the environment, leading to concerns about its accumulation in water systems. Studies have explored methods for decolorization and removal of this compound from wastewater:

- Electrocoagulation : A study highlighted the effectiveness of electrocoagulation techniques in removing this compound from contaminated water. The process showed promising results in reducing dye concentration significantly within a short operational time .

- Advanced Oxidation Processes : Research has also focused on the use of hydrogen peroxide (H2O2) in subcritical water conditions to enhance the degradation of this compound. This method demonstrated improved decolorization efficiency, suggesting a viable approach for treating textile wastewater .

Case Study 1: Aquatic Toxicity Assessment

A comprehensive assessment was conducted on the effects of this compound on freshwater fish species. The study reported a 50% lethal concentration (LC50) value indicating significant toxicity at concentrations as low as 10 mg/L .

Case Study 2: Mutagenicity Testing

In a laboratory setting, this compound was tested using the Ames test, which revealed a mutagenic response with a notable increase in revertant colonies when exposed to bacterial strains such as Salmonella typhimurium. This finding underscores the potential health risks associated with exposure to this dye.

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed in aquatic organisms; LC50 ~10 mg/L |

| Mutagenicity | Induces mutations in bacterial assays; positive results in Ames test |

| Environmental Impact | Persistent contaminant; effective removal through electrocoagulation and advanced oxidation processes |

Q & A

Basic Research Questions

Q. What analytical techniques are standard for characterizing Acid Red 1 in aqueous solutions?

this compound, a synthetic azo dye, is typically characterized using UV-Vis spectrophotometry at its λmax (e.g., ~530 nm for similar azo dyes like Acid Red 40) to quantify concentration changes during degradation studies . High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is recommended for structural confirmation and purity analysis. Method validation should include calibration curves, detection limits, and recovery rates in spiked matrices to ensure accuracy .

Q. How do pH and temperature influence the stability of this compound in laboratory settings?

this compound’s stability is pH-dependent due to its sulfonic acid groups. Controlled experiments should compare degradation rates under acidic (pH 3–5) and alkaline (pH 9–11) conditions using buffered solutions. Temperature effects can be studied via Arrhenius plots by monitoring dye degradation at 25°C, 35°C, and 45°C. Include kinetic models (e.g., pseudo-first-order) to quantify rate constants and activation energy .

Q. What are common methodologies for assessing the environmental toxicity of this compound degradation byproducts?

Toxicity assays should integrate microbial viability tests (e.g., Vibrio fischeri bioluminescence inhibition) and phytotoxicity studies (e.g., seed germination assays with Lepidium sativum). Pair these with chemical analyses (e.g., LC-MS) to correlate byproduct structures with ecotoxicological effects. Control experiments must account for matrix interference from reaction solvents .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize photocatalytic degradation of this compound?

RSM designs (e.g., central composite design) should test interactions between variables like catalyst dosage (0.5–2.0 g/L), initial dye concentration (10–50 ppm), UV intensity, and pH. Use ANOVA to identify significant factors and derive a predictive model. Validate the model with triplicate experiments under optimized conditions and report confidence intervals . Contradictions in variable significance across studies may arise from differences in catalyst synthesis (e.g., TiO₂ doping methods), necessitating material characterization (XRD, BET) .

Q. What analytical challenges arise when detecting this compound in complex biological matrices, and how can they be mitigated?

Matrix complexity (e.g., proteins, lipids) can cause signal suppression in HPLC-MS. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. For quantification, use isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects. Method validation should include spike-and-recovery tests at low, medium, and high concentrations .

Q. How do computational methods enhance the understanding of this compound’s degradation pathways?

Density functional theory (DFT) calculations can predict bond dissociation energies of azo (-N=N-) and sulfonic groups, identifying likely cleavage sites. Pair these with experimental LC-MS/MS data to validate proposed pathways. Molecular docking studies may also assess byproduct toxicity by simulating interactions with biological receptors (e.g., human serum albumin) .

Q. What statistical approaches resolve contradictions in reported degradation efficiencies of this compound across studies?

Meta-analysis frameworks should standardize variables (e.g., light source intensity, reactor geometry) and normalize efficiency metrics (e.g., % degradation per kWh). Hierarchical clustering can group studies by shared experimental conditions, while mixed-effects models account for heterogeneity. Open-data repositories improve reproducibility .

Q. Methodological Best Practices

Q. How should researchers validate hypotheses about this compound’s mechanisms of action in biological systems?

Use tiered assays: (1) In vitro cell culture models (e.g., hepatic HepG2 cells) to assess cytotoxicity via MTT assays; (2) ROS detection probes (e.g., DCFH-DA) to link oxidative stress to dye exposure; (3) Gene expression profiling (qPCR) to identify upregulated detoxification pathways (e.g., CYP450). Include negative controls (dye-free media) and dose-response curves .

Q. What protocols ensure reproducibility in this compound synthesis and purification?

Document synthesis steps with exact molar ratios, reaction temperatures (±1°C), and purification methods (e.g., recrystallization solvents). Purity must be verified via elemental analysis (C, H, N, S) and ¹H/¹³C NMR. Share raw spectral data and chromatograms in supplementary materials .

Q. How can researchers integrate machine learning to predict this compound’s behavior in novel environments?

Train models on datasets encompassing dye concentration, pH, ionic strength, and coexisting pollutants (e.g., heavy metals). Use random forest or neural networks to predict adsorption capacities on nanomaterials (e.g., graphene oxide). Validate predictions with lab experiments and report feature importance metrics .

Propriétés

Numéro CAS |

3734-67-6 |

|---|---|

Formule moléculaire |

C18H15N3NaO8S2 |

Poids moléculaire |

488.5 g/mol |

Nom IUPAC |

disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C18H15N3O8S2.Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29); |

Clé InChI |

ZZWRDUKYBHICIU-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

3734-67-6 |

Synonymes |

1379 Red; Acetyl Red G; Acetyl Red J; Acetyl Rose 2GL; Acid Bright Red; Acid Brilliant Fuchsine 2G; Acid Brilliant Red; Acid Fast Red 3G; Acid Fast Red EG; Acid Fast Red EGG; Acid Geranine 2G; Acid Geranine 2GN; Acid Leather Red KG; Acid Naftol Red G |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.